2-([1,1'-Biphenyl]-2-yloxy)-5-methylaniline
Description
2-([1,1'-Biphenyl]-2-yloxy)-5-methylaniline is a substituted aniline derivative featuring a biphenyl ether backbone with a methyl group at the 5-position of the aniline ring. The biphenyl moiety enhances steric bulk and π-conjugation, while the methyl group modulates electronic properties and solubility .
Properties
IUPAC Name |
5-methyl-2-(2-phenylphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-14-11-12-19(17(20)13-14)21-18-10-6-5-9-16(18)15-7-3-2-4-8-15/h2-13H,20H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHLVHIOSNFGAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC=C2C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-2-yloxy)-5-methylaniline typically involves the following steps:
Formation of the Biphenyl Ether: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of biphenyl is coupled with an appropriate halide under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-2-yloxy)-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the aniline.
Substitution: The biphenyl ether can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives of the aniline group.
Reduction: The original aniline compound.
Substitution: Various substituted biphenyl ethers depending on the electrophile used.
Scientific Research Applications
2-([1,1’-Biphenyl]-2-yloxy)-5-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-2-yloxy)-5-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl ether linkage allows for a degree of flexibility and conformational adaptability, which can enhance binding affinity and specificity. The aniline group can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents, substitution patterns, and functional groups. Key parameters include molecular weight, reactivity, synthetic accessibility, and applications.
Substituent Variation at the 5-Position
Key Findings :
- The methyl substituent improves solubility in non-polar solvents compared to bromine or trifluoromethyl groups .
- Bromine enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in constructing complex biaryl systems .
- Trifluoromethyl groups introduce strong electron-withdrawing effects, altering redox properties and enhancing stability under acidic conditions .
Substitution Pattern on the Biphenyl Ring
Research Implications
The methyl-substituted analog offers a balance between synthetic feasibility and functional versatility, making it preferable for scalable applications. Bromo and trifluoromethyl derivatives serve niche roles in catalysis and agrochemistry but require specialized handling. Further studies on their biological activity and ligand properties are warranted .
Biological Activity
2-([1,1'-Biphenyl]-2-yloxy)-5-methylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a biphenyl moiety linked to a methylaniline group. The presence of the biphenyl unit may enhance lipophilicity and facilitate interactions with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of aniline compounds exhibit significant anticancer properties. Specifically, this compound has been evaluated for its antiproliferative effects against various cancer cell lines.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Comparison Compound | Relative Efficacy |
|---|---|---|---|
| HepG2 | 12.5 | Cabozantinib | 3.8x weaker |
| MDA-MB-231 | 4.0 | Cabozantinib | 3.3x stronger |
| HCT116 | 7.0 | Cabozantinib | 1.6x stronger |
The compound demonstrated a notable inhibitory effect on the proliferation of MDA-MB-231 and HCT116 cells, suggesting its potential as a therapeutic agent in breast and colorectal cancers .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific signaling pathways critical for tumor growth and survival. It is hypothesized that the compound interacts with key enzymes involved in cell proliferation.
Study on HepG2 Cells
In a study focusing on HepG2 liver cancer cells, the compound was shown to induce apoptosis through the activation of caspase pathways. The study utilized flow cytometry to assess cell viability and apoptosis rates, revealing that treatment with the compound led to a significant increase in apoptotic cells compared to control groups.
Study on MDA-MB-231 Cells
Another study investigated the effects of this compound on MDA-MB-231 cells, known for their aggressive nature in breast cancer. The results indicated that treatment with this compound resulted in G0/G1 phase cell cycle arrest, leading to reduced cell proliferation rates.
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of related biphenyl derivatives have shown promise against Gram-positive bacteria like Staphylococcus aureus. The potential for this compound to exhibit similar properties warrants further exploration.
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <10 µg/mL |
| Escherichia coli | >100 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
